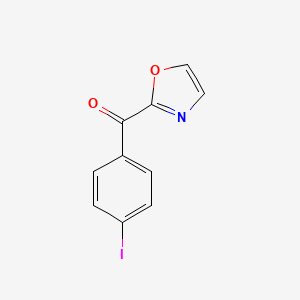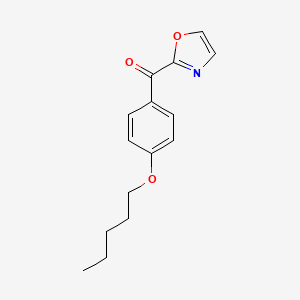
3',4'-Difluoro-3,3-dimethylbutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3’,4’-Difluoro-3,3-dimethylbutyrophenone is a chemical compound with the CAS Number: 898764-96-0. It has a linear formula of C12H14F2O . The IUPAC name for this compound is 1-(3,4-difluorophenyl)-3,3-dimethyl-1-butanone .
Molecular Structure Analysis
The InChI code for 3’,4’-Difluoro-3,3-dimethylbutyrophenone is 1S/C12H14F2O/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 . This indicates that the molecule consists of a butyrophenone backbone with two fluorine atoms attached to the phenyl group and two methyl groups attached to the third carbon atom in the butyrophenone backbone.Physical And Chemical Properties Analysis
The molecular weight of 3’,4’-Difluoro-3,3-dimethylbutyrophenone is 212.24 .Scientific Research Applications
Luminescent Sensing
3',4'-Difluoro-3,3-dimethylbutyrophenone has been studied for its potential in luminescent sensing. For instance, research has shown that certain lanthanide metal-organic frameworks (Ln-MOFs) with open ketone group sites exhibit sensitive detection capabilities for nitrobenzene and Fe3+ ions, highlighting the potential use of such compounds in sensing applications (Zhang et al., 2017).
Synthesis of Bioactive Compounds
The compound has also been used in the synthesis of bioactive compounds. For example, 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, an analogue of 3Tc with high biological activities against HIV and HBV, was synthesized from a gem-difluorohomoallyl alcohol derivative (Wu et al., 2004).
Photophysical and Photochemical Studies
Research has focused on studying the photophysical and photochemical properties of compounds related to this compound. For instance, the study of 3-hydroxyflavones revealed how solvent polarity and interactions influence their UV–Vis absorption spectra, emission spectra, and other photophysical parameters, which can be crucial for understanding the behavior of related compounds (Protti & Mezzetti, 2015).
Drug Synthesis and Modification
The compound has been instrumental in the synthesis and modification of drugs. For example, the reaction of 3-(polyfluoroacyl)chromones with hydroxylamine led to the synthesis of novel chromone derivatives with potential pharmaceutical applications (Sosnovskikh et al., 2008).
Material Science Applications
In the field of material science, this compound has been used to develop novel materials. For instance, research on fluorinated polyimides containing pyridine and trifluoromethylthiophenyl units showed that these polymers exhibit high heat resistance, solubility, and hydrophobic properties, making them suitable for optical waveguide devices and other high-performance applications (Huang et al., 2019).
properties
IUPAC Name |
1-(3,4-difluorophenyl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRGGSXJXDWPSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642413 |
Source


|
| Record name | 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898764-96-0 |
Source


|
| Record name | 1-(3,4-Difluorophenyl)-3,3-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














